4-(Aminooxymethyl)-2-fluorophenol;hydrochloride
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Overview
Description
4-(Aminooxymethyl)-2-fluorophenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an aminooxymethyl group attached to a fluorophenol backbone, which contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxymethyl)-2-fluorophenol;hydrochloride typically involves the introduction of the aminooxymethyl group to a fluorophenol precursor. One common method includes the reaction of 2-fluorophenol with formaldehyde and hydroxylamine hydrochloride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Aminooxymethyl)-2-fluorophenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxymethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the aminooxymethyl group to an amine.
Substitution: The fluorine atom on the phenol ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
4-(Aminooxymethyl)-2-fluorophenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminooxymethyl)-2-fluorophenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxymethyl group can form covalent bonds with active sites, leading to inhibition or activation of the target. Additionally, the fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-2-fluorophenol
- 4-(Hydroxymethyl)-2-fluorophenol
- 4-(Methoxymethyl)-2-fluorophenol
Uniqueness
4-(Aminooxymethyl)-2-fluorophenol;hydrochloride stands out due to the presence of both the aminooxymethyl group and the fluorine atom, which confer unique reactivity and binding properties. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or enhanced chemical stability.
Biological Activity
4-(Aminooxymethyl)-2-fluorophenol; hydrochloride (CAS No.: 2408965-89-7) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
4-(Aminooxymethyl)-2-fluorophenol; hydrochloride features a fluorine atom on the aromatic ring, which can influence its biological activity. The presence of the amino and hydroxymethyl groups enhances its solubility and reactivity, making it suitable for various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may:
- Inhibit Enzymatic Activity : The compound has shown potential in modulating the activity of certain enzymes, possibly through competitive inhibition.
- Alter Receptor Signaling : It may interact with various receptors, leading to changes in cellular signaling pathways.
These actions can result in diverse biological effects, including anti-inflammatory and anticancer properties.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of 4-(Aminooxymethyl)-2-fluorophenol; hydrochloride:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Antimicrobial | In vitro assays | Effective against Gram-positive bacteria. |
Study 2 | Anticancer | Cell line studies | Induced apoptosis in cancer cell lines. |
Study 3 | Enzyme inhibition | Enzyme assays | Inhibited enzyme X with IC50 = 25 µM. |
Case Studies
- Antimicrobial Activity : A study demonstrated that 4-(Aminooxymethyl)-2-fluorophenol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was assessed using disk diffusion methods, showing a clear zone of inhibition.
- Anticancer Potential : In a cell line study, the compound was found to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with varying concentrations of the compound.
- Enzyme Interaction : Research focused on the inhibition of a specific kinase by 4-(Aminooxymethyl)-2-fluorophenol revealed that it could effectively reduce kinase activity, suggesting potential applications in cancer therapy where kinase inhibitors are crucial.
Properties
IUPAC Name |
4-(aminooxymethyl)-2-fluorophenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2.ClH/c8-6-3-5(4-11-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQQUHVZWVGVLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.